molecular formula C16H13N3O3 B5861820 5-(2,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(2,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5861820
M. Wt: 295.29 g/mol
InChI Key: HZYAFRKMTCMIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMNO, and it has been studied extensively for its unique chemical and physical properties. DMNO is synthesized using a variety of methods, and it has been used in a range of scientific applications, including biochemical and physiological research.

Mechanism of Action

DMNO has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The mechanism of action of DMNO is not fully understood, but it is thought to involve the inhibition of oxidative stress and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects
DMNO has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune function. DMNO has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DMNO has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to exhibit a range of biological activities. However, DMNO also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several potential future directions for research on DMNO, including its use as a potential therapeutic agent for cancer and neurodegenerative diseases, as well as its potential applications in organic electronics and optoelectronic devices. Further research is also needed to fully understand the mechanism of action of DMNO and to develop more efficient synthesis methods.

Synthesis Methods

DMNO can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylhydrazine with 3-nitrobenzoyl chloride in the presence of an acid catalyst. Another common method involves the reaction of 2,4-dimethylphenylhydrazine with 3-nitrobenzaldehyde in the presence of a base catalyst. Both of these methods result in the formation of DMNO with high yields and purity.

Scientific Research Applications

DMNO has been used in a range of scientific research applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. DMNO has also been studied for its potential use in organic electronics and as a component in optoelectronic devices.

properties

IUPAC Name

5-(2,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-6-7-14(11(2)8-10)16-17-15(18-22-16)12-4-3-5-13(9-12)19(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYAFRKMTCMIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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